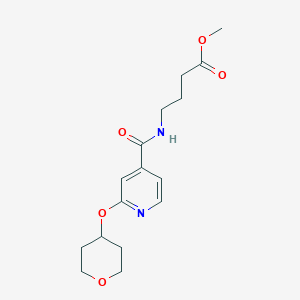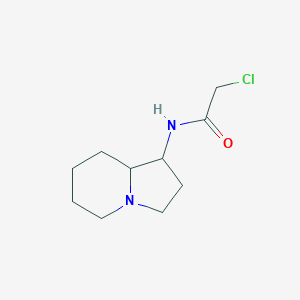
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes and has been studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide involves the inhibition of specific enzymes. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific enzyme being targeted. In general, the compound has been shown to induce cell death, inhibit cell migration, and disrupt cell cycle progression. These effects can be beneficial in certain contexts, such as in the treatment of cancer or other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide in lab experiments is its potency as an enzyme inhibitor. This can make it a useful tool for studying the specific functions of enzymes in various cellular processes. However, one limitation is that the compound may not be specific to a single enzyme, which can make it difficult to draw definitive conclusions from experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide. Some possible areas of investigation include:
- Further studies of the compound's effects on specific enzymes and cellular processes
- Exploration of potential therapeutic applications for the compound in the treatment of diseases such as cancer
- Development of more specific inhibitors based on the structure of this compound
- Investigation of the compound's potential as a tool for studying the functions of enzymes in various biological systems
In conclusion, this compound is a potent enzyme inhibitor that has been extensively studied for its potential applications in scientific research. Its unique properties make it a useful tool for investigating various cellular processes, and there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with octahydroindolizine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions and yields a high-purity product.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This inhibition can lead to a variety of effects, including cell death, cell cycle arrest, and decreased cell migration.
Eigenschaften
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-7-10(14)12-8-4-6-13-5-2-1-3-9(8)13/h8-9H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOTMQIAXOPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)

![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)
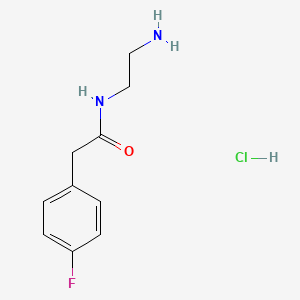

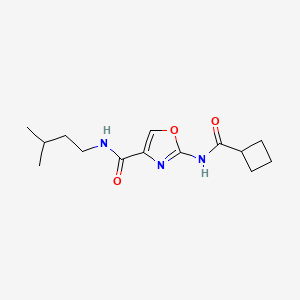
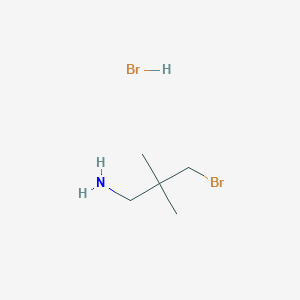
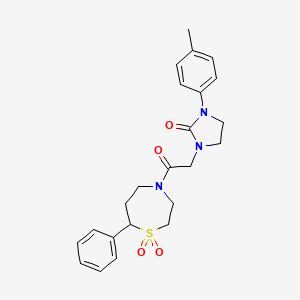
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)
![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)
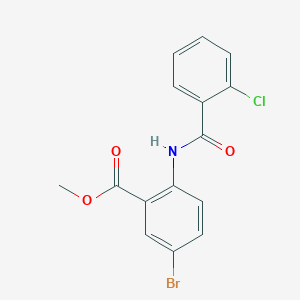
![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)
![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)
